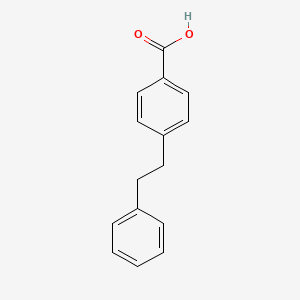

4-(2-Phenylethyl)benzoic acid

Übersicht

Beschreibung

4-(2-Phenylethyl)benzoic acid is a chemical compound with the molecular formula C15H14O2 . It is a derivative of benzoic acid, which is a widely used food preservative and an important intermediate in the synthesis of many other organic substances .

Synthesis Analysis

The synthesis of benzamide derivatives, which are structurally similar to 4-(2-Phenylethyl)benzoic acid, has been reported. The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . Another method involves the hydrogenation process of a benzal phthalide or a benzyl phthalide in an acid medium in the presence of a platinum metal catalyst .Molecular Structure Analysis

The 4-(2-Phenylethyl)benzoic acid molecule contains a total of 49 bonds. There are 27 non-H bonds, 19 multiple bonds, 7 rotatable bonds, 1 double bond, 18 aromatic bonds, 3 six-membered rings, 1 carboxylic acid (aromatic), and 1 hydroxyl group .Chemical Reactions Analysis

The reaction of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth has been reported . This reaction is part of the synthesis process of benzamide derivatives, which are structurally similar to 4-(2-Phenylethyl)benzoic acid.Wissenschaftliche Forschungsanwendungen

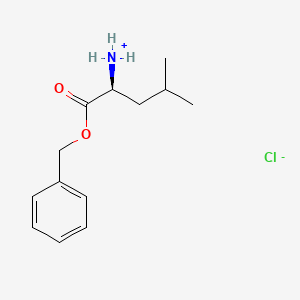

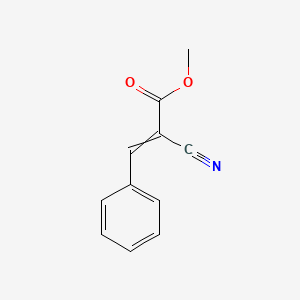

Synthesis and Polymerization : 4-(2-Phenylethyl)benzoic acid has been used in the synthesis of specific compounds. For instance, it has been synthesized from o-cyanobenzyl chloride through a Wittig-Horner reaction, hydrolysis, and hydrogenation with notable yields (Chen Fen-er, 2012). Additionally, it plays a role in the enzymatic oxidative polymerization of certain phenol derivatives, contributing to the formation of oligomers with high thermal stability (Altug Kumbul et al., 2015).

Formation of Complexes in Drug Delivery Systems : In drug delivery, benzoic acid derivatives, including 4-(2-Phenylethyl)benzoic acid, are studied for their potential in forming complexes with other molecules like alpha cyclodextrin. Such complexes can enhance drug stability and delivery efficiency (G. Dikmen, 2021).

Applications in Green Chemistry : Studies in green chemistry have explored the synthesis of benzimidazoles using benzoic acid in water, aiming for environmentally friendly processes and high yields. This demonstrates the potential of benzoic acid derivatives in sustainable chemical processes (Lucinda M. Dudd et al., 2003).

Pharmaceutical Research : In pharmaceutical research, benzoic acid is a model compound. Understanding its behavior in various solvents is essential for drug development and formulation. Studies on its thermodynamics and phase behavior contribute significantly to this field (T. Reschke et al., 2016).

Microencapsulation in Food Industry : In the food industry, microencapsulation of benzoic acid, a common preservative, enhances its application in various food products. Research in this area focuses on optimizing the physical characteristics of the microencapsulated product (Gerson Reginaldo Marques et al., 2016).

Metabolism Studies in Antidepressants : It's involved in the metabolism studies of novel antidepressants. For instance, its derivative has been identified as a metabolite in the oxidative metabolism of a new antidepressant, contributing to understanding the drug's biotransformation (Mette G. Hvenegaard et al., 2012).

Wirkmechanismus

While the specific mechanism of action for 4-(2-Phenylethyl)benzoic acid is not mentioned in the search results, it’s known that benzoic acid, a related compound, is conjugated to glycine in the liver and excreted as hippuric acid . As the sodium salt form, sodium benzoate is used as a treatment for urea cycle disorders due to its ability to bind amino acids .

Safety and Hazards

Eigenschaften

IUPAC Name |

4-(2-phenylethyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c16-15(17)14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-5,8-11H,6-7H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDSJVEWVYWNEKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501307498 | |

| Record name | 4-(2-Phenylethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501307498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Phenylethyl)benzoic acid | |

CAS RN |

785-79-5 | |

| Record name | 4-(2-Phenylethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=785-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Phenylethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501307498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,16-Dibromo[2.2]paracyclophane](/img/structure/B7798488.png)